1-Cyclopropylpropan-2-amine
Overview
Description
1-Cyclopropylpropan-2-amine is an organic compound with the molecular formula C6H13N It is a primary amine featuring a cyclopropyl group attached to the second carbon of a propan-2-amine chain
Scientific Research Applications
1-Cyclopropylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 1-Cyclopropylpropan-2-amine are not mentioned in the search results, it’s worth noting that amine functionalized materials, which include cyclopropylamines, are being widely researched for various applications, including CO2 capture . This suggests that this compound and similar compounds could have potential future applications in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. Another method includes the reductive amination of cyclopropylacetone using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopropylacetonitrile. This process typically uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylpropan-2-one using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to cyclopropylpropan-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Cyclopropylpropan-2-one.
Reduction: Cyclopropylpropan-2-ol.
Substitution: Various substituted cyclopropylpropan-2-amines depending on the substituent used.
Comparison with Similar Compounds
- Cyclopropylamine
- Cyclopropylmethylamine
- Cyclopropylcarbinamine
Comparison: 1-Cyclopropylpropan-2-amine is unique due to the presence of the cyclopropyl group attached to the second carbon of the propan-2-amine chain. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For instance, cyclopropylamine lacks the additional carbon chain, while cyclopropylmethylamine and cyclopropylcarbinamine have different substitution patterns, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
1-cyclopropylpropan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJUBRAHXQCZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762183-54-0 | |
Record name | 1-cyclopropylpropan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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